Muc5AC-3 -

Muc5AC-3

Catalog Number: EVT-15272847
CAS Number:
Molecular Formula: C71H117N17O31
Molecular Weight: 1704.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MUC5AC is a significant mucin protein primarily found in the respiratory and gastrointestinal tracts. It plays critical roles in maintaining mucosal barriers and protecting epithelial surfaces. MUC5AC is characterized by its extensive O-glycosylation, which contributes to its structural complexity and functional properties. This glycoprotein is classified under the mucin family, which includes various types of gel-forming glycoproteins that are essential for mucosal protection and lubrication.

Source

MUC5AC is secreted by goblet cells in the epithelium of various tissues, particularly in the respiratory tract, where it forms a protective mucus layer. Its expression can be influenced by various factors, including inflammatory responses and environmental stimuli.

Classification

MUC5AC belongs to the gel-forming mucins, which are classified based on their structure and function. It is a high molecular weight glycoprotein that forms large oligomeric structures. The classification of mucins includes secreted mucins (like MUC5AC) and membrane-bound mucins, with MUC5AC specifically being categorized as a secreted mucin due to its role in forming mucus layers.

Synthesis Analysis

Methods

The synthesis of MUC5AC glycopeptides has been advanced through innovative chemical methods. A notable approach involves solid-phase peptide synthesis (SPPS) combined with native chemical ligation and desulfurization techniques. This method allows for the efficient assembly of long, multi-O-glycosylated peptides.

Technical Details

Recent studies have demonstrated a rapid synthesis method that achieves high purity in MUC5AC glycopeptides containing multiple GalNAc units. The synthesis process can be completed within a week, utilizing optimized coupling conditions that enable quantitative yields with minimal reagents. The use of azidophenylselenylation of galactal as a precursor for glycoamino acids has also been highlighted as a significant advancement in this area .

Molecular Structure Analysis

Structure

MUC5AC is composed of multiple domains, including an N-terminal region, a central tandem repeat region rich in serine and threonine residues, and a C-terminal domain. The structure exhibits extensive O-glycosylation, contributing to its gel-forming properties.

Data

The complete cDNA sequence of MUC5AC spans approximately 17.5 kb and encodes a protein of about 5654 amino acids. The protein structure includes several cysteine-rich domains that facilitate dimerization through disulfide bonds . Cryo-electron microscopy has provided insights into the oligomeric nature of MUC5AC, revealing its complex assembly mechanisms .

Chemical Reactions Analysis

Reactions

MUC5AC undergoes various biochemical reactions during its synthesis and secretion. These include glycosylation reactions where sugar moieties are added to specific serine or threonine residues, significantly affecting its functional properties.

Technical Details

The synthesis methods utilize specific coupling agents such as DIC/Oxyma to facilitate efficient glycoamino acid coupling under mild conditions, avoiding side reactions that can occur at higher temperatures or with excess reagents . The incorporation of GalNAc residues is crucial for the biological activity of MUC5AC.

Mechanism of Action

Process

MUC5AC functions primarily by forming a viscous gel that traps pathogens and particles, thereby protecting epithelial surfaces from infection and irritation. Upon secretion, it undergoes oligomerization facilitated by non-covalent interactions and disulfide bonding between cysteine residues.

Data

Studies indicate that the N-terminal domain plays a crucial role in the initial assembly of MUC5AC into larger structures upon secretion. The oligomerization process enhances the protective barrier function of mucus layers .

Physical and Chemical Properties Analysis

Physical Properties

MUC5AC appears as a viscous solution when solubilized and exhibits varying degrees of turbidity depending on its concentration and structural integrity. The physical state can range from soft to hard mucin based on hydration levels and cellular content.

Chemical Properties

Applications

Scientific Uses

MUC5AC has several important applications in scientific research and medicine:

  • Disease Research: It plays a role in understanding respiratory diseases such as asthma and chronic obstructive pulmonary disease due to its involvement in mucus hypersecretion.
  • Drug Development: MUC5AC serves as a target for developing therapies aimed at modulating mucus production or enhancing mucosal barriers.
  • Diagnostic Biomarker: Elevated levels of MUC5AC have been associated with certain cancers, making it a potential biomarker for diagnostic purposes.
Molecular Structure & Biosynthesis of Muc5AC-3

Domain Architecture of Muc5AC: VWD3 Assembly and CysD7 Calcium-Binding Motifs

The amino-terminal organization of MUC5AC dictates its polymerization behavior and mucus network formation. The VWD3 assembly (residues ~1000–1200) forms covalent dimers via two intermolecular disulfide bonds: Cys1132-Cys1132 in the C8-3 domain and Cys1174-Cys1174 in the TIL3 domain. Cryo-EM analyses reveal these dimers adopt "open" or "closed" conformations, where the closed state enables tetramerization through an arginine-rich loop (Arg996, Arg1201) in the TIL3 domain [1]. This loop mediates salt bridges with adjacent dimers, creating a foundational net-like architecture essential for respiratory mucus elasticity [1] [7].

Adjacent to the VWD domains, the CysD7 domain (residues 3518–3626) exhibits a distinct calcium-binding motif. X-ray crystallography (1.70 Å resolution) shows CysD7 binds a single Ca²⁺ ion via Asp3542, Glu3561, and Asp3586, contrasting with the dual calcium sites in intestinal MUC2-CysD1. This domain features an additional α-helix absent in MUC2 and exhibits conformational flexibility in its adhesion loop, suggesting adaptability in intermolecular interactions [5] .

Table 1: Structural Features of MUC5AC Domains

DomainKey Structural MotifsFunctional RoleStructural Divergence from MUC2
VWD3C8-3 disulfide (Cys1132), TIL3 loop (Arg996/1201)Covalent dimerization → tetramer formationPhe1086 replaces His1042; loss of salt bridge
CysD7Ca²⁺-binding site (Asp3542/Glu3561/Asp3586)Calcium-dependent adhesionSingle Ca²⁺ site (vs. two in MUC2); added α-helix

The VWD1 domain further contributes to supramolecular compaction by interacting with both VWD3 and C8-3 domains, reducing bead spacing by 8 Å compared to MUC2. This compactness arises partly from the absence of CysD1 integration within the bead core, a feature unique to MUC2 [7].

Post-Translational Modifications: O-Glycosylation Patterns and GalNAc Transferase Specificity

MUC5AC undergoes dense O-glycosylation within its tandem repeat domain (consensus: TTSTTSAP). Glycosylation initiates via UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs), which transfer GalNAc to Ser/Thr residues. Isoforms ppGalNAcT-2 (hT2) and ppGalNAcT-10 (hT10) exhibit distinct specificities: hT2 modifies naked peptides, while hT10 strictly requires preexisting GalNAc on glycopeptides. The lectin domains of these enzymes critically influence site selection: hT2’s lectin domain directs glycosylation distal to extant GalNAc residues, whereas hT10’s catalytic domain targets sites N-terminal to existing modifications [2] [9].

Table 2: ppGalNAc Transferase Specificity for MUC5AC Glycosylation

TransferaseCatalytic Domain SpecificityLectin Domain RoleSubstrate Preference
ppGalNAcT-2Local sequence recognitionBinds distal GalNAc; aids substrate binding/product releasePeptides + glycopeptides
ppGalNAcT-10Requires adjacent GalNAcBinds distal GalNAc; enables long-range site selectionGlycopeptides exclusively

Glycosylation density impacts MUC5AC’s hydrogel properties: Glycan clusters confer hygroscopicity and sterically shield proteolytic sites. In gastric contexts, H. pylori exploits Leb-antigen-decorated MUC5AC glycans for adhesion, underscoring the pathogenetic relevance of glycosylation patterns [3] [9].

Structural Polymorphisms: Arg996Gln and Arg1201Trp SNP Impacts on Oligomerization

Non-synonymous SNPs in the VWD3 TIL3 domain significantly alter MUC5AC quaternary structure. The Arg996Gln and Arg1201Trp variants disrupt the wild-type "closed conformation" by impairing electrostatic interactions critical for tetramerization. Cryo-EM studies confirm these SNPs reduce tetramer stability by >60%, favoring monomeric or dimeric states. This destabilization correlates with aberrant mucus mesh porosity in vitro, diminishing pathogen capture efficiency [1] [3].

Epidemiologically, these SNPs associate with elevated gastric cancer risk (e.g., Polish cohort studies link rs2014486 near MUC5AC to malignancy). Mechanistically, weakened tetramerization may compromise the mucus barrier, permitting prolonged H. pylori contact with epithelial cells [3].

Table 3: Functional Consequences of MUC5AC SNPs

SNPDomain LocationStructural ConsequencePutative Clinical Association
Arg996GlnTIL3 loopDisrupts salt bridge; reduces tetramer yield↑ Gastric cancer risk (cohort studies)
Arg1201TrpTIL3 loopSteric hindrance blocks tetramer interfaceImpaired pathogen clearance in lung disease

Synthetic Glycopeptide Models for Muc5AC-3 Functional Domains

The MUC5AC-3 glycopeptide (GT-T-PSPVPTTSTTSAP; T = GalNAc-Thr) serves as a minimalistic model for probing glycosylation and ligand interactions. This 16-mer replicates the native tandem repeat and enables in vitro dissection of:

  • Glycosyltransferase kinetics: hT10’s catalytic domain selectively glycosylates Thr3* when pre-GalNAc exists at Thr13, while hT2 modifies Thr3* independently of prior glycosylation [2] [4].
  • Pathogen adhesion mechanisms: H. pylori BabA adhesin binds Leb-modified MUC5AC-3 with Kd ~15 nM, validating its utility in infection studies [3] [9].
  • Antibody epitope mapping: Monoclonal antibodies targeting cancer-associated MUC5AC glycoforms (e.g., sTn-antigen) exhibit 50-fold higher affinity for glycopeptides versus naked peptides [9].

Recombinant expression of larger segments (e.g., "N+2TR+C" constructs) in airway cells confirms native processing: N-terminal segments form branched networks post-secretion, while C-termini undergo cleavage/polymerization. Secretion requires polarized epithelia, underscoring the role of the extracellular milieu in mucin maturation [8].

Properties

Product Name

Muc5AC-3

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C71H117N17O31

Molecular Weight

1704.8 g/mol

InChI

InChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)52(84-63(109)47(30(4)93)78-45(99)23-72)35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)68(114)86-20-13-17-42(86)60(106)81-51(34(8)97)65(111)83-49(32(6)95)62(108)76-38(25-90)57(103)80-50(33(7)96)64(110)82-48(31(5)94)61(107)75-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,108)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,110)(H,83,111)(H,84,109)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1

InChI Key

HRJMVSYHSVDIJI-OSQLVPIGSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(C(C)O)NC(=O)CN

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)O)NC(=O)CN)O

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